N-methyltetrahydro-2H-pyran-4-amine
Overview
Description
N-methyltetrahydro-2H-pyran-4-amine: is an organic compound with the molecular formula C6H13NO It is a heterocyclic amine, characterized by a tetrahydropyran ring substituted with a methyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing N-methyltetrahydro-2H-pyran-4-amine involves the reductive amination of tetrahydro-2H-pyran-4-one with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Direct Amination: Another approach is the direct amination of tetrahydro-2H-pyran-4-ol with methylamine under acidic conditions, which facilitates the formation of the amine group.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyltetrahydro-2H-pyran-4-amine can undergo oxidation reactions, typically forming N-methyl-4-pyridone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form N-methyl-4-hydroxytetrahydropyran using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-methyl-4-pyridone derivatives.
Reduction: N-methyl-4-hydroxytetrahydropyran.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry: N-methyltetrahydro-2H-pyran-4-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for creating complex molecules.
Biology: In biological research, this compound can be used to study the effects of heterocyclic amines on biological systems. It may serve as a model compound for investigating the interactions of amines with enzymes and receptors.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to create analogs with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of N-methyltetrahydro-2H-pyran-4-amine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Tetrahydro-2H-pyran-4-amine: This compound lacks the methyl group present in N-methyltetrahydro-2H-pyran-4-amine, resulting in different reactivity and biological activity.
N-methylpiperidine: A structurally similar compound with a piperidine ring instead of a tetrahydropyran ring. It exhibits different chemical properties and applications.
N-methylmorpholine: Another related compound with a morpholine ring, used in different industrial and research applications.
Uniqueness: this compound is unique due to its specific ring structure and substitution pattern. This uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-methyloxan-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-6-2-4-8-5-3-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYZZCUTSHNMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCOCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426293 | |
Record name | N-methyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220641-87-2 | |
Record name | N-methyltetrahydro-2H-pyran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Methylamino)tetrahydro-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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